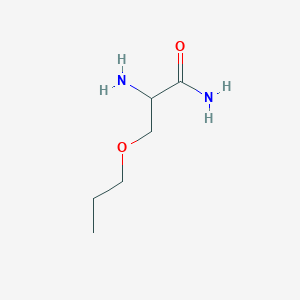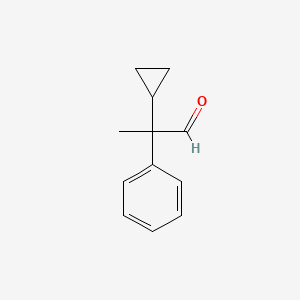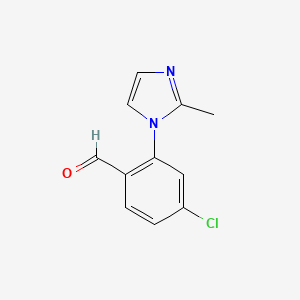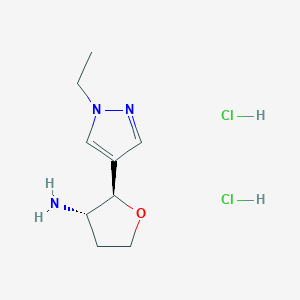![molecular formula C11H11ClN2S B15276836 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is an organic compound with the molecular formula C11H11ClN2S. This compound is characterized by the presence of a chloro group, a pyridine ring, and a thiophene moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with cellular proteins and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound also contains a pyridine ring and a chloro group, but differs in the presence of a trifluoromethyl group instead of a thiophene moiety.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound features a similar pyridine ring structure but includes a nitro group and a pyrazole ring.
Uniqueness
6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to the combination of its chloro, thiophene, and pyridine moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H11ClN2S |
|---|---|
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
6-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H11ClN2S/c1-8-2-4-10(15-8)7-13-9-3-5-11(12)14-6-9/h2-6,13H,7H2,1H3 |
Clave InChI |
ISOROSHVPNZCEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CNC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)

![3-(benzenesulfonyl)-7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B15276792.png)
![3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276804.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)

![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)

![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
